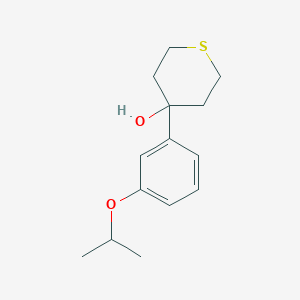

4-(3-Propan-2-yloxyphenyl)thian-4-ol

CAS No.:

Cat. No.: VC13652559

Molecular Formula: C14H20O2S

Molecular Weight: 252.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O2S |

|---|---|

| Molecular Weight | 252.37 g/mol |

| IUPAC Name | 4-(3-propan-2-yloxyphenyl)thian-4-ol |

| Standard InChI | InChI=1S/C14H20O2S/c1-11(2)16-13-5-3-4-12(10-13)14(15)6-8-17-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 |

| Standard InChI Key | QDBMNYWORLDIAT-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O |

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(3-propan-2-yloxyphenyl)thian-4-ol derives from the thiane backbone (C<sub>5</sub>H<sub>10</sub>S), where the sulfur atom occupies position 1. The hydroxyl group at C4 and the 3-propan-2-yloxyphenyl substituent create a cis-diaxial arrangement in the chair conformation of the six-membered ring. The molecular formula is C<sub>14</sub>H<sub>18</sub>O<sub>2</sub>S, with a calculated molecular weight of 250.36 g/mol .

Stereoelectronic Features

The thiane ring exhibits puckered conformations due to sulfur’s larger atomic radius compared to oxygen. Density functional theory (DFT) calculations on analogous thiane derivatives suggest a chair conformation with the hydroxyl group axial to minimize steric clash with the phenyl ring . The isopropoxy group’s ortho-substitution on the phenyl ring introduces steric hindrance, potentially restricting rotation around the C(sp<sup>2</sup>)–O bond .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.36 g/mol |

| LogP (Octanol-Water) | 2.8 ± 0.3 (Estimated) |

| Hydrogen Bond Donors | 1 (OH group) |

| Hydrogen Bond Acceptors | 3 (O, S) |

| Rotatable Bonds | 4 |

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection strategies suggest two primary synthons:

-

Thiane-4-ol core: Accessible via cyclization of 4-mercapto-1-butanol derivatives.

-

3-Propan-2-yloxyphenyl group: Introduced through Ullmann coupling or nucleophilic aromatic substitution (SNAr) on a pre-functionalized thiane intermediate .

Proposed Synthetic Route

A plausible pathway involves:

-

Formation of thiane-4-ol: Cyclization of 4-chloro-1-sulfanylbutan-2-ol under basic conditions, yielding thiane-4-ol after dehydrohalogenation .

-

Phenyl group introduction: Suzuki-Miyaura coupling between thiane-4-ol boronic ester and 3-bromo-propan-2-yloxybenzene.

-

Oxygenation: Selective oxidation at C4 using Mn(OAc)<sub>3</sub> to install the hydroxyl group .

Critical Reaction Parameters

-

Temperature: Cyclization steps require 80–100°C for ring closure .

-

Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enable efficient cross-coupling .

-

Protecting groups: Tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group prevents undesired side reactions during coupling .

Spectroscopic Signatures and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR:

-

<sup>13</sup>C NMR:

Mass Spectrometry

Predicted fragmentation pattern:

-

Base peak at m/z 250 (M<sup>+</sup>)

-

Loss of isopropoxy group (–60 Da) yielding m/z 190

Biological and Industrial Applications

Pharmacological Prospects

While no direct activity data exists for 4-(3-propan-2-yloxyphenyl)thian-4-ol, structural analogs demonstrate:

-

Calcium channel modulation: Thiane derivatives interact with N-type Ca<sup>2+</sup> channels in neuropathic pain models .

-

Antimicrobial activity: Sulfur-containing heterocycles exhibit biofilm disruption against Staphylococcus aureus .

Material Science Applications

The compound’s rigid V-shaped architecture (from thiane puckering and aryl substitution) suggests utility in:

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 180–220°C, with exothermic peaks corresponding to S–C bond cleavage .

Photodegradation

UV irradiation (λ = 254 nm) induces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume